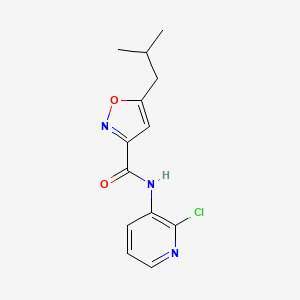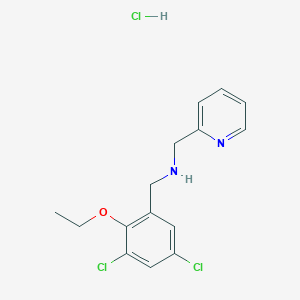![molecular formula C14H12N2O5 B4597633 4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate](/img/structure/B4597633.png)
4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate
Descripción general
Descripción
4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate is a useful research compound. Its molecular formula is C14H12N2O5 and its molecular weight is 288.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.07462149 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Research by Kareem, Mohsein, and Majeed (2019) focused on the synthesis of novel heterocyclic ligands derived from 2,4,6-trioxotetrahydro pyrimidine, which includes derivatives similar to the compound . These compounds were characterized using various spectroscopic techniques, suggesting potential applications in chemistry and materials science (Kareem, Mohsein, & Majeed, 2019).
Potential in Pharmacological and Nonlinear Optics Fields
- A study by Hussain et al. (2020) on phenyl pyrimidine derivatives, which are structurally similar, highlighted their importance in medicine and nonlinear optics (NLO). These compounds were analyzed for their electronic and optical properties, indicating their potential use in high-tech applications, especially in optoelectronics (Hussain et al., 2020).
Application in Synthesis of Heterocyclic Compounds
- Aniskova, Grinev, and Yegorova (2017) discussed the use of arylmethylidene derivatives of furan-2(3H)-ones, including pyrimidine derivatives, in synthesizing biologically active compounds. These compounds have implications in the development of novel pharmaceuticals and agrochemicals (Aniskova, Grinev, & Yegorova, 2017).
Supramolecular Chemistry and Dimerization Studies
- Beijer et al. (1998) explored the strong dimerization of ureidopyrimidones, which share a structural similarity to the compound . This study sheds light on the potential of such compounds in supramolecular chemistry, particularly in the formation of complex molecular structures through hydrogen bonding (Beijer et al., 1998).
Catalysis and Green Chemistry Applications
- Brahmachari and Nayek (2017) described a catalyst-free, eco-friendly synthesis of pyrimidine derivatives, highlighting the importance of these compounds in green chemistry. Their methodology emphasizes the potential of pyrimidine derivatives in sustainable chemical processes (Brahmachari & Nayek, 2017).
Antitumor and Anti-inflammatory Properties
- Studies by Hafez and El-Gazzar (2017) and Tozkoparan et al. (1999) demonstrated the potential of pyrimidine derivatives in medicinal chemistry, particularly in their antitumor and anti-inflammatory properties. These studies contribute to the understanding of the therapeutic applications of such compounds (Hafez & El-Gazzar, 2017); (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Propiedades
IUPAC Name |
[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-2-11(17)21-9-5-3-8(4-6-9)7-10-12(18)15-14(20)16-13(10)19/h3-7H,2H2,1H3,(H2,15,16,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAWWTRUEQEZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4597556.png)
![methyl 2-methyl-3-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B4597569.png)
![4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl pivalate](/img/structure/B4597576.png)
![7-(2-phenylethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4597577.png)
![methyl 3-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-2-thiophenecarboxylate](/img/structure/B4597580.png)
![2-{[(3-fluorobenzyl)thio]acetyl}-N-isobutylhydrazinecarbothioamide](/img/structure/B4597588.png)
![7-(4-methyl-1-piperazinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4597595.png)


![1-[(2,6-dichlorophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4597631.png)
![2-({4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4597634.png)
![[4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4597642.png)
![ethyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4597652.png)

